4-Amino-3-benzylpent-3-en-2-one
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Overview
Description
4-Amino-3-benzylpent-3-en-2-one is an organic compound with a unique structure that includes an amino group, a benzyl group, and a pentenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-benzylpent-3-en-2-one can be achieved through several methods. One common approach involves the reaction of a benzyl halide with an appropriate amine under basic conditions to form the desired product. Another method includes the use of a palladium-catalyzed coupling reaction between a benzyl halide and an amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-benzylpent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-3-benzylpent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-benzylpent-3-en-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-penten-2-one: Similar structure but lacks the benzyl group.
3-Benzyl-4-penten-2-one: Similar structure but lacks the amino group.
4-Amino-3-benzylbutan-2-one: Similar structure but has a different carbon chain length.
Uniqueness
4-Amino-3-benzylpent-3-en-2-one is unique due to the presence of both the amino and benzyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
113123-39-0 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-amino-3-benzylpent-3-en-2-one |
InChI |
InChI=1S/C12H15NO/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3 |
InChI Key |
QATFARYJZDAONR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CC1=CC=CC=C1)C(=O)C)N |
Origin of Product |
United States |
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